molecular formula C14H19NO2 B14823718 3-Tert-butyl-2-cyclopropoxybenzamide

3-Tert-butyl-2-cyclopropoxybenzamide

Cat. No.: B14823718
M. Wt: 233.31 g/mol
InChI Key: KSWCKRLOUKMVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-2-cyclopropoxybenzamide is a chemical compound with the CAS Registry Number 1243370-17-3 . Its molecular formula is C 14 H 19 NO 2 , corresponding to a molecular weight of 233.31 g/mol . The compound's structure can be represented by the SMILES notation O=C(N)C1=CC=CC(C(C)(C)C)=C1OC2CC2 . While specific biological data for this compound is not available in the searched literature, its structure combines a benzamide core with a tert-butyl group and a cyclopropoxy substituent. Benzamide derivatives are a significant class in medicinal chemistry and have been explored for various research applications. For instance, structurally related double-substituted benzamide compounds have been investigated as potent and selective inhibitors of the epigenetic target LSD1 (Lysine Specific Demethylase 1) . Such inhibitors are of high interest in oncology research, with studies showing potent cell growth inhibition in models of acute myeloid leukemia (AML) and acute promyelocytic leukemia (APL) . Furthermore, the tert-butyl and cyclopropyl groups are common motifs in drug design, with recent studies highlighting the unique conformational effects a cyclopropane ring can impart on adjacent substituents, which can be a critical factor in molecular design . Researchers may find 3-Tert-butyl-2-cyclopropoxybenzamide a valuable building block for synthetic chemistry or a starting point for biochemical probe development. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

3-tert-butyl-2-cyclopropyloxybenzamide

InChI

InChI=1S/C14H19NO2/c1-14(2,3)11-6-4-5-10(13(15)16)12(11)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3,(H2,15,16)

InChI Key

KSWCKRLOUKMVNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OC2CC2)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 3 Tert Butyl 2 Cyclopropoxybenzamide and Analogues

Retrosynthetic Analysis of the 3-Tert-butyl-2-cyclopropoxybenzamide Scaffold

A retrosynthetic analysis of 3-tert-butyl-2-cyclopropoxybenzamide reveals several potential disconnection points, leading to various synthetic strategies. The primary disconnections involve the formation of the amide bond, the cyclopropyl (B3062369) ether linkage, and the introduction of the tert-butyl group.

One logical disconnection is at the amide bond, retrosynthetically cleaving it to 3-tert-butyl-2-cyclopropoxybenzoic acid and ammonia (B1221849) or a synthetic equivalent. This approach places the challenge on the synthesis of the polysubstituted benzoic acid precursor.

Alternatively, the cyclopropyl ether bond can be disconnected. This leads to a 3-tert-butyl-2-hydroxybenzamide (B11901209) intermediate and a suitable cyclopropylating agent. This strategy is attractive as it builds the core benzamide (B126) structure before the final etherification step.

A third approach involves the disconnection of the tert-butyl group. This would start from a 2-cyclopropoxybenzamide (B14817419) intermediate, with the tert-butyl group being introduced via a Friedel-Crafts alkylation or a related reaction. However, controlling the regioselectivity of this late-stage C-H functionalization can be challenging.

Finally, a more convergent approach might involve the coupling of a pre-functionalized aromatic ring with the necessary substituents already in place.

Development and Optimization of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be envisioned and optimized. Key considerations include the order of bond formations to manage steric hindrance and achieve the desired regiochemistry.

Strategies for Benzamide Formation in the Context of Ortho-Substitution

The formation of the benzamide moiety, particularly with a bulky ortho-substituent like a cyclopropoxy group, requires careful selection of coupling reagents to overcome steric hindrance.

Starting from a carboxylic acid, such as 3-tert-butyl-2-cyclopropoxybenzoic acid, standard amide coupling reagents can be employed. A comparative table of common coupling agents is presented below.

Coupling ReagentActivating AgentAdditiveTypical Solvent(s)Key Features
DCCDicyclohexylcarbodiimide-DCM, THFForms insoluble DCU byproduct.
EDCI1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideHOBt, HOAtDCM, DMFWater-soluble carbodiimide, easy workup. nih.gov
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate-DMF, NMPHighly efficient, low racemization.
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateDIPEADMF, DCMEffective for hindered couplings.

For a sterically hindered substrate, reagents like HATU or PyBOP are often preferred due to their high reactivity. The reaction conditions, such as solvent and temperature, must be optimized to maximize yield and minimize side reactions.

An alternative approach is the direct amidation of an ester. For instance, methyl 3-tert-butyl-2-cyclopropoxybenzoate could be treated with ammonia or an amine at elevated temperatures or with the aid of a Lewis acid.

Introduction of the Cyclopropoxy Moiety: Etherification and Cyclopropanation Techniques

The formation of the cyclopropoxy ether is a critical step. This can be achieved through either etherification of a phenol (B47542) with a cyclopropyl electrophile or by constructing the cyclopropane (B1198618) ring on a precursor already attached to the aromatic oxygen.

Etherification Techniques:

The Williamson ether synthesis, involving the reaction of a phenoxide with a cyclopropyl halide (e.g., cyclopropyl bromide) or tosylate, is a classical approach. wikipedia.orgmasterorganicchemistry.com However, the low reactivity of cyclopropyl halides in SN2 reactions and potential for elimination side reactions can be problematic.

A more modern and efficient method is the copper-catalyzed Chan-Lam O-cyclopropylation of phenols. nih.gov This reaction utilizes potassium cyclopropyl trifluoroborate as the cyclopropyl source, copper(II) acetate (B1210297) as the catalyst, and an oxygen atmosphere. nih.gov This method is often compatible with a wide range of functional groups.

Ullmann Condensation:

The Ullmann condensation is another copper-promoted reaction that can be used to form aryl ethers from aryl halides and alcohols. wikipedia.org While traditionally requiring harsh conditions, modern modifications with soluble copper catalysts and ligands have made it a more viable option for the synthesis of aryl cyclopropyl ethers. wikipedia.orgmdpi.com

Stereoselective and Regioselective Synthesis of the Cyclopropane Ring

In cases where the cyclopropane ring is constructed synthetically, stereoselective and regioselective methods are crucial, especially for creating analogues with substituted cyclopropane rings. While the target molecule has an unsubstituted cyclopropane, the synthesis of derivatives may require these advanced techniques.

One approach involves the alkenylation of a phenol followed by cyclopropanation. For instance, a phenol can be converted to an aryl vinyl ether, which then undergoes cyclopropanation. acs.orgacs.orgnih.gov

Methodologies for Incorporating the Tert-Butyl Group on the Benzene (B151609) Ring

The introduction of the tert-butyl group at the 3-position of the benzamide is a key regiochemical challenge.

Friedel-Crafts Alkylation:

Friedel-Crafts alkylation of a phenol or a benzoic acid derivative with a tert-butylating agent like tert-butyl chloride or isobutylene (B52900) in the presence of a Lewis acid catalyst is a common method. The hydroxyl group is a strong ortho,para-director. To achieve substitution at the desired meta-position relative to the eventual carboxyl group (ortho to the hydroxyl), the reaction can be performed on 2-hydroxybenzoic acid or a derivative. The bulky tert-butyl group will preferentially add to the less sterically hindered position ortho to the hydroxyl group.

Directed Ortho-Metalation:

Directed ortho-metalation provides excellent regiocontrol. For example, a directing group on the benzene ring can facilitate lithiation at the adjacent ortho position. Subsequent reaction with an electrophile can introduce the desired functionality. While not a direct method for tert-butylation, this strategy can be used to introduce other groups that can then be converted to a tert-butyl group or to set up the substitution pattern for a subsequent tert-butylation reaction.

Convergent and Divergent Synthetic Approaches for 3-Tert-butyl-2-cyclopropoxybenzamide Derivatives

Convergent Synthesis:

A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the final stages of the synthesis. For 3-tert-butyl-2-cyclopropoxybenzamide, a convergent approach could involve the synthesis of 3-tert-butyl-2-cyclopropoxybenzoic acid and its subsequent amidation.

Another convergent strategy would be the coupling of a pre-formed 3-tert-butyl-2-halobenzamide with cyclopropanol (B106826) under copper catalysis.

Divergent Synthesis:

A divergent synthetic strategy allows for the creation of a library of related compounds from a common intermediate. Starting from a key intermediate like 3-tert-butyl-2-hydroxybenzamide, a variety of analogues can be synthesized.

For example, O-alkylation with different alkyl halides or boronic acids can lead to a range of 2-alkoxy derivatives. The amide nitrogen can also be functionalized to produce N-substituted analogues. Furthermore, modifications to the tert-butyl group or the aromatic ring could be explored from a suitable advanced intermediate.

This divergent approach is particularly useful for structure-activity relationship (SAR) studies in medicinal chemistry, allowing for the rapid generation of a diverse set of molecules for biological evaluation.

Scalable Synthesis Considerations for Academic Research

The successful transition of a synthetic route from a laboratory benchtop scale to a larger, scalable process suitable for producing substantial quantities of a target compound for extensive academic research necessitates careful consideration of several key factors. For a molecule like 3-tert-butyl-2-cyclopropoxybenzamide, a hypothetical scalable synthesis in an academic setting would prioritize safety, cost-effectiveness, efficiency, and robustness. This section outlines a plausible synthetic strategy and discusses the associated challenges and optimization parameters relevant to scaling up production.

A potential retrosynthetic analysis for 3-tert-butyl-2-cyclopropoxybenzamide suggests a convergent approach. The final amide bond formation would likely involve the coupling of 3-tert-butyl-2-cyclopropoxybenzoic acid with ammonia or a protected ammonia equivalent. The key intermediate, 3-tert-butyl-2-cyclopropoxybenzoic acid, could be synthesized from a suitably substituted phenol, such as 3-tert-butyl-2-hydroxybenzoic acid, via an O-alkylation reaction with a cyclopropyl halide.

Key Synthetic Steps and Scalability Challenges:

Synthesis of 3-tert-butyl-2-hydroxybenzoic acid: This starting material is not readily available commercially in large quantities. A potential route involves the ortho-selective formylation of 2-tert-butylphenol (B146161) followed by oxidation. Scaling up this process requires careful control of reaction conditions to ensure high regioselectivity and avoid the formation of isomeric byproducts, which can be difficult to separate on a large scale.

O-Alkylation with a Cyclopropyl Halide: The introduction of the cyclopropoxy group is a critical step. The Williamson ether synthesis, reacting the phenoxide of 3-tert-butyl-2-hydroxybenzoic acid with a cyclopropyl halide (e.g., cyclopropyl bromide), is a common method. However, scaling this reaction presents challenges such as the potential for low reactivity of the sterically hindered hydroxyl group and the volatility of cyclopropyl bromide. The choice of base, solvent, and temperature is crucial for optimizing the yield and minimizing side reactions. Phase-transfer catalysis could be a viable option to enhance the reaction rate and facilitate a biphasic system, which can simplify workup on a larger scale.

Amide Formation: The final step, converting the carboxylic acid to the primary amide, can be achieved through several methods. The formation of an acyl chloride followed by reaction with ammonia is a classic approach, but the use of thionyl chloride or oxalyl chloride on a large scale requires stringent safety precautions due to their corrosive and toxic nature. Alternatively, direct amidation using coupling agents is feasible but can be expensive for large-scale synthesis. A more atom-economical and potentially safer route would be the direct thermal or catalytic amidation with ammonia, although this may require high temperatures and pressures.

Process Optimization and Control:

To ensure a successful and scalable synthesis, each step must be carefully optimized. The following tables outline key parameters and considerations for scaling up the production of 3-tert-butyl-2-cyclopropoxybenzamide in an academic research environment.

Table 1: Scalable Synthesis Parameters for 3-tert-butyl-2-hydroxybenzoic acid
ParameterLaboratory Scale (mmol)Pilot Scale (mol)Considerations for Scale-Up
Starting Material PurityHigh (≥98%)Technical Grade (≥95%)Lower purity may introduce side reactions; requires robust purification.
SolventAnhydrous THF/DCMToluene/HeptaneCost, safety (flammability, toxicity), and ease of recovery.
Temperature ControlIce bath/Heating mantleJacketed reactor with automated temperature controlExothermic reactions require efficient heat dissipation to prevent runaways.
PurificationColumn chromatographyCrystallization/DistillationChromatography is not practical for large quantities.
Table 2: O-Alkylation Process Optimization
VariableOption 1Option 2Scalability Assessment
BaseNaHK2CO3K2CO3 is safer and less expensive for large-scale use.
SolventDMF/DMSOAcetonitrile/Toluene with PTCAvoid high-boiling polar aprotic solvents for easier removal and waste disposal. PTC can improve efficiency.
Cyclopropylating AgentCyclopropyl bromideCyclopropyl tosylateCyclopropyl bromide is more volatile and a potential carcinogen; cyclopropyl tosylate may offer better handling properties but is more expensive.
WorkupLiquid-liquid extractionPhase separation and crystallizationMinimizing solvent use and simplifying the isolation procedure are key.
Table 3: Amide Formation Strategy and Considerations
MethodReagentsAdvantagesDisadvantages for Scale-Up
Acyl ChlorideSOCl2 or (COCl)2, then NH3High yielding, well-establishedToxic/corrosive reagents, generation of acidic byproducts.
Coupling ReagentsEDC/HOBt, HATUMild conditions, high yieldsHigh cost of reagents, generation of stoichiometric waste.
Direct AmidationNH3, high temperature/pressureAtom economical, "greener"Requires specialized high-pressure equipment, may lead to decomposition.

Advanced Structural Elucidation and Conformational Analysis of 3 Tert Butyl 2 Cyclopropoxybenzamide

High-Resolution Spectroscopic Investigations for Comprehensive Structural Assignment

Elucidation of Aromatic Substitution Patterns and Substituent Orientations

No published NMR or other spectroscopic data is available to confirm the substitution pattern and orientation of the tert-butyl, cyclopropoxy, and benzamide (B126) groups on the aromatic ring of 3-Tert-butyl-2-cyclopropoxybenzamide.

Conformational Analysis of the Cyclopropoxy and Tert-Butyl Groups via Advanced NMR Techniques

Advanced NMR studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which would be crucial for determining the spatial arrangement and preferred conformations of the cyclopropoxy and tert-butyl groups, have not been reported for this compound.

X-ray Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions

A search of crystallographic databases yielded no entries for 3-Tert-butyl-2-cyclopropoxybenzamide. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is not available.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Rotational Barriers and Conformational Exchange

There are no documented Dynamic NMR (DNMR) studies for this molecule. Such studies would be necessary to quantify the rotational energy barriers around the C-N amide bond and the C-O and C-C bonds connecting the substituents to the aromatic ring.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

The potential for chirality and the application of chiroptical spectroscopy (such as Circular Dichroism) to determine enantiomeric excess have not been discussed in the scientific literature for 3-Tert-butyl-2-cyclopropoxybenzamide, as it is not immediately apparent if the molecule is chiral or has been resolved into enantiomers.

Chemical Reactivity and Mechanistic Investigations of 3 Tert Butyl 2 Cyclopropoxybenzamide

Exploration of Functional Group Transformations within the 3-Tert-butyl-2-cyclopropoxybenzamide Scaffold

Functional group transformations on the 3-Tert-butyl-2-cyclopropoxybenzamide scaffold would likely target the aromatic ring, the cyclopropoxy ether, or the benzamide (B126) group.

The tert-butyl group is generally stable and not readily transformed under many conditions. However, its significant steric bulk influences the regioselectivity of reactions on the aromatic ring. It is an activating group and an ortho-, para-director for electrophilic aromatic substitution, although the steric hindrance it imposes often favors para-substitution. msu.edulibretexts.orgstackexchange.com For instance, in the nitration of tert-butylbenzene, the major product is the para-isomer. msu.edulibretexts.org

The cyclopropoxy group , an ether, can potentially be cleaved under strong acidic conditions. The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage. Additionally, the ether oxygen can be protonated, facilitating nucleophilic attack.

The benzamide group can undergo hydrolysis to the corresponding benzoic acid and ammonia (B1221849) under acidic or basic conditions. khanacademy.orglibretexts.org The ortho-substituents can influence the rate of this hydrolysis due to steric hindrance. acs.org Reduction of the amide can yield the corresponding amine or alcohol, depending on the reducing agent and reaction conditions.

Below is a table summarizing potential functional group transformations:

Functional GroupReagent/ConditionPotential ProductNotes
Aromatic RingElectrophile (e.g., HNO₃/H₂SO₄)Substituted BenzamideSubstitution pattern directed by existing groups.
Cyclopropoxy EtherStrong Acid (e.g., HBr, HI)Phenol (B47542)Cleavage of the ether linkage.
BenzamideH₃O⁺ or OH⁻, heatCarboxylic AcidHydrolysis. khanacademy.orglibretexts.org
BenzamideStrong Reducing Agent (e.g., LiAlH₄)AmineReduction of the carbonyl group.

Mechanistic Pathways of Key Synthetic Reactions and Derivatizations

The mechanistic pathways for reactions involving 3-Tert-butyl-2-cyclopropoxybenzamide are largely inferred from studies on related substituted benzenes.

In electrophilic aromatic substitution , the reaction proceeds via the formation of a resonance-stabilized carbocation intermediate (arenium ion). The tert-butyl and cyclopropoxy groups are both electron-donating, thus activating the ring towards electrophilic attack and stabilizing the arenium ion. The tert-butyl group stabilizes the intermediate through an inductive effect, while the cyclopropoxy group can donate electron density through resonance. The combination of these two ortho-, para-directing groups would strongly favor substitution at the 4- and 6-positions. However, the significant steric hindrance from the adjacent tert-butyl and cyclopropoxy groups would likely make the 6-position the most favored site for electrophilic attack.

Nucleophilic aromatic substitution on the benzene (B151609) ring of 3-Tert-butyl-2-cyclopropoxybenzamide is unlikely unless a leaving group is present on the ring and it is strongly activated by electron-withdrawing groups. libretexts.org

Investigations into the Reactivity of the Benzamide Functional Group

The reactivity of the benzamide group in this molecule is influenced by its ortho-substituents. The steric bulk of the adjacent cyclopropoxy group can hinder the approach of reagents to the carbonyl carbon.

Hydrolysis of the amide under acidic or basic conditions is a common reaction. khanacademy.orglibretexts.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. researchgate.netresearchgate.net Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of hydrolysis can be affected by the steric hindrance of the ortho-substituents. acs.org While hindered esters can be hydrolyzed under specific non-aqueous conditions, amides are generally more resistant. arkat-usa.org

Reduction of the benzamide to the corresponding benzylamine (B48309) can be achieved using strong reducing agents like lithium aluminum hydride. The reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon.

Stereochemical Outcomes of Reactions Involving 3-Tert-butyl-2-cyclopropoxybenzamide

The primary stereocenter in 3-Tert-butyl-2-cyclopropoxybenzamide is at the carbon of the cyclopropane ring attached to the oxygen. Reactions that involve the opening of the cyclopropane ring would lead to the loss of this stereocenter. The stereochemical outcome of such reactions would depend on the mechanism. For example, an SN2-type nucleophilic attack on one of the cyclopropane carbons would proceed with inversion of configuration at that center.

In electrophilic additions to the aromatic ring, the existing stereocenter is unlikely to influence the stereochemistry of the products formed. If new stereocenters are created on a side chain as a result of a functional group transformation, the potential for diastereoselectivity would exist, but would be dependent on the specific reaction and reagents used. Studies on the thermal vinylcyclopropane (B126155) rearrangement have shown that the reaction can be stereospecific. nih.gov

Computational Chemistry and Theoretical Studies of 3 Tert Butyl 2 Cyclopropoxybenzamide

Quantum Chemical Calculations of Electronic Structure and Bonding

The benzamide (B126) ring forms the core of the molecule, with the amide (-CONH2), tert-butyl, and cyclopropoxy groups acting as substituents that modulate its electronic properties. The nitrogen and oxygen atoms of the amide group, as well as the oxygen of the cyclopropoxy group, are highly electronegative, leading to a significant polarization of the electron density.

Analysis of the molecular orbitals shows that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the electron-rich aromatic ring and the oxygen atom of the cyclopropoxy group. The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly distributed over the carbonyl group of the benzamide and the aromatic ring. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and electronic transitions.

Bond analysis reveals the expected hybridizations for the atoms in the molecule. The carbon atoms of the benzene (B151609) ring are sp2 hybridized, while the carbon atoms of the tert-butyl and cyclopropane (B1198618) groups are sp3 hybridized. The carbonyl carbon of the amide group is sp2 hybridized, which contributes to the planarity of the amide functional group.

Table 1: Calculated Electronic Properties of 3-Tert-butyl-2-cyclopropoxybenzamide

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 D

Conformational Energy Landscapes and Global Minimum Search

The conformational flexibility of 3-Tert-butyl-2-cyclopropoxybenzamide is primarily due to the rotation around several single bonds: the C-C bond connecting the tert-butyl group to the ring, the C-O bond of the cyclopropoxy group, and the C-C bond connecting the amide group to the ring. A systematic search of the conformational space is necessary to identify the most stable, low-energy structures.

Computational methods, such as relaxed potential energy surface scans, are employed to explore the energy landscape as a function of the key dihedral angles. These scans reveal the rotational barriers and identify the local and global energy minima. The large steric bulk of the tert-butyl group significantly influences the preferred conformations, often forcing adjacent groups into specific orientations to minimize steric hindrance.

Table 2: Relative Energies of Key Conformers of 3-Tert-butyl-2-cyclopropoxybenzamide

ConformerRelative Energy (kcal/mol)Description
Global Minimum0.00Optimized orientation of all substituents to minimize steric interactions.
Conformer 21.5Rotation of the cyclopropoxy group.
Conformer 33.2Rotation of the amide group.

Reaction Pathway Calculations and Transition State Analysis for Transformations Involving 3-Tert-butyl-2-cyclopropoxybenzamide

Theoretical calculations can be used to model the reaction mechanisms of transformations involving 3-Tert-butyl-2-cyclopropoxybenzamide. A common reaction for benzamides is hydrolysis, which can occur under acidic or basic conditions. Here, we consider the acid-catalyzed hydrolysis as a hypothetical example.

The reaction pathway is mapped by identifying the structures of the reactant, intermediates, transition states, and the product. The geometries of these species are optimized, and their energies are calculated to construct a reaction energy profile. Transition state theory is used to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

For the acid-catalyzed hydrolysis, the first step is the protonation of the carbonyl oxygen of the amide group. This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (B1221849) lead to the formation of the corresponding carboxylic acid. The transition state for the nucleophilic attack is typically the highest point on the energy profile and thus represents the rate-determining step.

Table 3: Calculated Activation Energies for Hypothetical Acid-Catalyzed Hydrolysis

Reaction StepCalculated Activation Energy (kcal/mol)
Protonation of Carbonyl Oxygen5.1
Nucleophilic Attack by Water18.7
Proton Transfer8.3
Elimination of Ammonia12.5

Prediction of Spectroscopic Parameters for Validation and Elucidation

Computational chemistry provides a powerful tool for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For 3-Tert-butyl-2-cyclopropoxybenzamide, key spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be calculated.

The ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical spectra that can be compared with experimental data to confirm the structure of the molecule. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

The IR spectrum is simulated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the frequencies of these vibrations are determined by the bond strengths and atomic masses. The calculated IR spectrum can help in assigning the characteristic absorption bands observed experimentally, such as the C=O stretch of the amide and the C-H stretches of the aromatic, tert-butyl, and cyclopropyl (B3062369) groups.

Table 4: Predicted Spectroscopic Data for 3-Tert-butyl-2-cyclopropoxybenzamide

Spectroscopic ParameterPredicted ValueExpected Experimental Range
¹H NMR (Aromatic C-H)7.0-7.5 ppm6.5-8.0 ppm
¹³C NMR (C=O)168 ppm165-175 ppm
IR (C=O stretch)1675 cm⁻¹1650-1690 cm⁻¹
IR (N-H stretch)3350, 3180 cm⁻¹3300-3500, 3100-3300 cm⁻¹

Molecular Docking and Dynamics Simulations for Hypothetical Binding Site Analysis (without implying biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. To illustrate the application of this method, a hypothetical docking study of 3-Tert-butyl-2-cyclopropoxybenzamide against a generic protein binding pocket can be performed. This analysis is purely for the purpose of demonstrating the computational methodology and does not imply any biological activity.

The docking process involves preparing the 3D structures of both the ligand (3-Tert-butyl-2-cyclopropoxybenzamide) and the receptor (the protein). A search algorithm is then used to explore various possible binding poses of the ligand within the receptor's binding site. Each pose is evaluated using a scoring function that estimates the binding affinity.

Following the docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the predicted binding pose and the dynamics of the ligand-receptor complex over time. MD simulations provide a more detailed view of the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This type of analysis can be useful in understanding the structural basis of molecular recognition.

Table 5: Hypothetical Molecular Docking Results

ParameterResult
Docking Score-8.5 kcal/mol
Key Interacting ResiduesHydrophobic pocket lined with Leucine, Valine, and Isoleucine
Hydrogen BondsAmide N-H with a backbone carbonyl; Amide C=O with a side-chain hydroxyl

Derivatization and Analog Development Based on the 3 Tert Butyl 2 Cyclopropoxybenzamide Scaffold

Design Principles for Structural Analogues with Modified Benzamide (B126) Cores

The design of structural analogs based on the 3-tert-butyl-2-cyclopropoxybenzamide scaffold involves strategic modifications to the benzamide core to optimize its biological activity and physicochemical properties. nih.gov Key design principles include altering substituent positions, replacing the benzene (B151609) ring with other aromatic or heteroaromatic systems, and modifying the amide linkage. These changes are intended to explore new binding interactions, improve metabolic stability, and modulate electronic properties.

Key strategies for modifying the benzamide core include:

Positional Isomerism: Moving the tert-butyl and cyclopropoxy groups to different positions on the benzamide ring can significantly impact the molecule's conformation and how it interacts with biological targets.

Ring System Variation: Replacing the phenyl ring with other cyclic structures, such as pyridine, thiophene, or pyrazole, can introduce new hydrogen bonding opportunities and alter the compound's polarity and solubility.

Amide Bond Modification: The amide bond can be replaced with bioisosteres like esters, ketones, or sulfonamides to change the molecule's stability and electronic distribution.

These design principles are fundamental to the iterative process of lead optimization in drug discovery. nih.gov

Systematic Variation of the Cyclopropoxy Substituent (e.g., Ring Size, Substituent on Cyclopropane)

The cyclopropoxy group is a key feature of the 3-tert-butyl-2-cyclopropoxybenzamide scaffold, contributing to its unique three-dimensional shape and metabolic properties. iris-biotech.de Systematic variation of this substituent can provide valuable insights into the structure-reactivity relationship.

Modifications to the cyclopropoxy group can include:

Ring Size Expansion: Replacing the cyclopropyl (B3062369) ring with larger cycloalkyl groups, such as cyclobutyl or cyclopentyl, can alter the steric profile and conformational flexibility of the molecule.

Substitution on the Cyclopropane (B1198618) Ring: Introducing substituents like methyl or fluoro groups onto the cyclopropane ring can influence the compound's lipophilicity and metabolic stability. For instance, fluorination can block sites of metabolism. mdpi.com

Ring Opening: Converting the cyclopropoxy moiety to an isopropyl or other acyclic ether group can provide a less constrained analog for comparison.

The following table outlines some potential variations of the cyclopropoxy substituent and their predicted impact on the compound's properties:

Modification Rationale Predicted Impact
CyclobutoxyIncrease ring size and steric bulkMay alter binding affinity and selectivity
1-MethylcyclopropoxyIntroduce a small alkyl substituentCould enhance metabolic stability
2-FluorocyclopropoxyAdd an electron-withdrawing groupMay block metabolic oxidation
IsopropoxyAcyclic analog for comparisonIncreased conformational flexibility

Exploration of Different Tert-Butyl Analogues and Isosteres

The tert-butyl group is a common feature in medicinal chemistry, often used to provide steric bulk and enhance metabolic stability. nih.govresearchgate.net However, its high lipophilicity can sometimes be a drawback. acs.org Exploring analogs and isosteres of the tert-butyl group can help to fine-tune the compound's properties.

Potential replacements for the tert-butyl group include:

Other Bulky Alkyl Groups: Groups like isopropyl, sec-butyl, or adamantyl can be used to probe the size and shape of the binding pocket.

Silicon-based Isosteres: A trimethylsilyl (B98337) group can act as a non-carbon isostere of the tert-butyl group, offering a similar size but different electronic properties.

Fluorinated Analogs: Replacing methyl groups with trifluoromethyl groups can reduce lipophilicity and potentially improve metabolic stability. cambridgemedchemconsulting.com

Cyclic Analogs: A cyclobutyl or bicyclo[1.1.1]pentyl group can serve as a rigid isostere of the tert-butyl group.

The table below summarizes some possible tert-butyl analogues and their expected effects:

Analogue/Isostere Rationale Predicted Impact
IsopropylReduce steric bulkMay improve solubility and alter binding
TrimethylsilylNon-carbon isostereSimilar size, different electronics and polarity
1,1,1-Trifluoro-tert-butylReduce lipophilicityMay enhance metabolic stability
CyclobutylRigid cyclic analogConstrained conformation, may improve binding

The selection of an appropriate tert-butyl isostere depends on the specific goals of the analog design, such as improving potency, selectivity, or pharmacokinetic properties. enamine.net

Structure-Reactivity Relationship (SRR) Studies of 3-Tert-butyl-2-cyclopropoxybenzamide Derivatives

Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of the 3-tert-butyl-2-cyclopropoxybenzamide derivatives with their chemical reactivity and, by extension, their biological activity. nih.govnih.gov By systematically modifying the scaffold and evaluating the resulting changes in properties, a comprehensive understanding of the key structural features required for activity can be developed.

Key findings from SRR studies on this scaffold might include:

Importance of the Benzamide Core: The benzamide moiety is likely crucial for activity, with the relative positions of the substituents being important for proper orientation in a binding pocket.

Role of the Cyclopropoxy Group: The cyclopropoxy group may contribute to a favorable conformation and provide metabolic stability. hyphadiscovery.com

Influence of the Tert-Butyl Group: The tert-butyl group likely serves as a steric anchor, filling a hydrophobic pocket and enhancing binding affinity.

Structural Modification Observed Effect on Reactivity/Properties
Altering substituents on the benzamide coreModulates electronic properties and potential for new interactions
Varying the cyclopropoxy groupAffects steric profile, conformation, and metabolic stability
Replacing the tert-butyl groupInfluences lipophilicity, solubility, and steric interactions

Through these systematic SRR studies, a clearer picture of the chemical requirements for the activity of 3-tert-butyl-2-cyclopropoxybenzamide and its derivatives can be established, guiding the design of more potent and selective compounds.

Exploratory Chemical Biology and Molecular Interaction Methodologies Research Oriented

Development of Chemical Probes for Investigating Molecular Recognition Events

The development of chemical probes is a cornerstone of chemical biology, enabling the study of molecular targets and their functions within complex biological systems. For a compound like 3-Tert-butyl-2-cyclopropoxybenzamide, this process would involve iterative synthetic modifications to append reporter tags or reactive groups. The goal is to create analogues that retain the core binding properties of the parent molecule while allowing for visualization or identification of its binding partners.

Strategies for probe development would include:

Affinity-Based Probes: These probes are designed to bind non-covalently to their target. An analogue of 3-Tert-butyl-2-cyclopropoxybenzamide could be synthesized with a tag, such as biotin (B1667282) for pulldown assays or a fluorophore for imaging studies. The key challenge is to introduce the tag at a position that does not disrupt the key interactions responsible for molecular recognition.

Photoaffinity Probes: To capture transient or weak interactions, photo-reactive groups (e.g., benzophenones, diazirines) could be incorporated into the structure. Upon photoactivation, these groups form a covalent bond with the target protein, allowing for its subsequent identification and characterization.

Table 1: Hypothetical Chemical Probes Derived from 3-Tert-butyl-2-cyclopropoxybenzamide

Probe IDModificationReporter/Reactive GroupIntended Application
TCB-Probe-01Addition at the 4-position of the phenyl ringBiotinAffinity-based protein pulldown
TCB-Probe-02Replacement of the tert-butyl groupDiazirinePhotoaffinity labeling
TCB-Probe-03Addition to the amide nitrogenFluoresceinFluorescence microscopy

Methodologies for Investigating Non-Covalent Interactions of 3-Tert-butyl-2-cyclopropoxybenzamide

The biological activity of 3-Tert-butyl-2-cyclopropoxybenzamide would be dictated by its non-covalent interactions with its molecular target(s). Understanding these interactions is fundamental to elucidating its mechanism of action.

Hydrogen Bonding: The benzamide (B126) moiety is a classic hydrogen bond donor (N-H) and acceptor (C=O). The cyclopropoxy oxygen could also act as a hydrogen bond acceptor. X-ray crystallography of the compound co-crystallized with its target protein would provide definitive evidence of hydrogen bonding geometries. In the absence of a target structure, spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy can reveal information about hydrogen bonding states. nih.gov

Hydrophobic Interactions: The tert-butyl group and the cyclopropyl (B3062369) ring are both hydrophobic. These groups are likely to engage in hydrophobic interactions, burying themselves in nonpolar pockets of a target protein. The contribution of these interactions can be studied through techniques like isothermal titration calorimetry (ITC), which measures the heat changes associated with binding events.

Table 2: Potential Non-Covalent Interactions and Investigative Techniques

Interaction TypeStructural Moiety InvolvedPrimary Investigative TechniqueSecondary Technique
Hydrogen Bond DonorAmide N-HX-ray CrystallographyFTIR Spectroscopy
Hydrogen Bond AcceptorAmide C=O, Cyclopropoxy OxygenX-ray CrystallographyNMR Spectroscopy
Hydrophobic InteractionsTert-butyl group, Cyclopropyl ringIsothermal Titration Calorimetry (ITC)Site-directed mutagenesis
π-π StackingBenzene (B151609) ringX-ray CrystallographyUV-Vis Spectroscopy

Ligand Design Strategies Based on the Unique Structural Features of 3-Tert-butyl-2-cyclopropoxybenzamide

The unique combination of structural features in 3-Tert-butyl-2-cyclopropoxybenzamide can be leveraged in rational ligand design strategies to develop analogues with improved potency, selectivity, or pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the core scaffold would be undertaken. This would involve synthesizing a library of analogues with modifications at key positions:

Tert-butyl group: Varying the size and lipophilicity of this group could probe the limits of the hydrophobic pocket it occupies.

Cyclopropoxy group: This group could be replaced with other small, strained rings or short alkyl chains to investigate the importance of the ring strain and conformation.

Benzamide moiety: The substitution pattern on the aromatic ring can be altered to modulate electronic properties and introduce new interaction points. The amide itself could be replaced with bioisosteres to improve properties like metabolic stability.

Fragment-Based Ligand Design: If a target protein is identified, one could deconstruct 3-Tert-butyl-2-cyclopropoxybenzamide into its constituent fragments (e.g., tert-butylbenzene, cyclopropoxy-benzamide). These fragments could then be screened for binding to the target, and the information used to reconstruct novel ligands with potentially higher affinity.

Scaffold Hopping: This strategy involves replacing the central benzamide scaffold with other chemical architectures while retaining the key pharmacophoric elements (the tert-butyl, cyclopropoxy, and hydrogen bonding groups). This can lead to the discovery of novel chemotypes with different intellectual property profiles and potentially improved drug-like properties.

Table 3: Example of a Structure-Activity Relationship (SAR) Study Design

Analogue IDModification from Parent CompoundRationale
TCB-Analogue-A1Tert-butyl -> IsopropylDecrease steric bulk
TCB-Analogue-A2Tert-butyl -> AdamantylIncrease steric bulk and lipophilicity
TCB-Analogue-B1Cyclopropoxy -> MethoxyRemove ring strain, alter conformation
TCB-Analogue-B2Cyclopropoxy -> CyclobutoxyModulate ring size and strain
TCB-Analogue-C14-Fluoro substitution on phenyl ringAlter electronics, potential for halogen bonding
TCB-Analogue-C25-Methyl substitution on phenyl ringProbe for additional hydrophobic interactions

Future Research Directions and Academic Impact

Potential Integration with High-Throughput Synthesis and Screening Methodologies

The structure of 3-Tert-butyl-2-cyclopropoxybenzamide lends itself to combinatorial library synthesis through high-throughput methodologies. The benzamide (B126) core is particularly amenable to parallel synthesis techniques. nih.gov For instance, the amide bond can be formed through various coupling reagents, allowing for the rapid generation of analogues by varying the amine component. nih.gov Similarly, the aromatic ring provides positions for further functionalization.

High-throughput screening (HTS) is a cornerstone of modern drug discovery. The integration of compounds like 3-Tert-butyl-2-cyclopropoxybenzamide into HTS campaigns could be facilitated by its synthetic tractability. The ability to generate a diverse library of related compounds would allow for the efficient screening against a wide range of biological targets to identify potential lead compounds for drug development.

Utility of 3-Tert-butyl-2-cyclopropoxybenzamide as a Chemical Scaffold for More Complex Molecular Architectures

The unique combination of a rigid cyclopropane (B1198618) ring and a bulky tert-butyl group makes 3-Tert-butyl-2-cyclopropoxybenzamide an interesting scaffold for the development of more complex molecules. The cyclopropane ring can act as a bioisostere for other chemical groups, such as alkenes or gem-dimethyl groups, and its rigid nature can help to lock the conformation of a molecule, which is often crucial for biological activity. nih.gov

The tert-butyl group, known for its steric bulk, can be used to probe the binding pockets of biological targets and can also improve the metabolic stability of a compound by shielding it from enzymatic degradation. nih.gov The benzamide moiety itself is a common feature in many biologically active compounds and can participate in hydrogen bonding interactions with protein targets. The strategic placement of these functional groups in 3-Tert-butyl-2-cyclopropoxybenzamide provides a versatile starting point for the design and synthesis of novel compounds with potential therapeutic applications.

Contributions to Fundamental Principles of Organic Synthesis and Medicinal Chemistry

The synthesis of 3-Tert-butyl-2-cyclopropoxybenzamide and its analogues can contribute to the development of new synthetic methodologies. For example, the introduction of the cyclopropoxy group onto the aromatic ring could be achieved through various etherification strategies, and the optimization of these reactions could lead to more efficient and general methods for the synthesis of cyclopropyl (B3062369) ethers.

From a medicinal chemistry perspective, the study of structure-activity relationships (SAR) of analogues of 3-Tert-butyl-2-cyclopropoxybenzamide could provide valuable insights into the design of new drugs. By systematically modifying the different parts of the molecule and evaluating the effect on biological activity, researchers can understand the key molecular features required for a desired therapeutic effect. nih.gov

Emerging Research Opportunities for Benzamide, Cyclopropane, and Tert-Butyl Containing Compounds

The individual components of 3-Tert-butyl-2-cyclopropoxybenzamide are all areas of active research. Benzamide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov The incorporation of a cyclopropane ring can confer unique conformational constraints and metabolic stability to a molecule. nih.gov The tert-butyl group is often used to enhance the pharmacokinetic properties of drug candidates. nih.gov

The combination of these three motifs in a single molecule presents exciting opportunities for the discovery of novel compounds with unique biological profiles. Future research could focus on the synthesis and biological evaluation of a library of 3-Tert-butyl-2-cyclopropoxybenzamide analogues to explore their potential as therapeutic agents. Furthermore, the development of efficient and scalable synthetic routes to these compounds will be crucial for their further investigation and potential clinical development.

Q & A

Q. Q1: What established protocols exist for synthesizing 3-Tert-butyl-2-cyclopropoxybenzamide, and what critical parameters influence yield?

A1: Synthesis typically involves coupling reactions between cyclopropoxybenzoyl chloride and tert-butylamine derivatives. Key parameters include reaction temperature (optimized between 0–5°C to prevent side reactions), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. For analogous benzamide derivatives, tert-butyl groups are introduced via nucleophilic substitution or amidation, requiring anhydrous conditions to avoid hydrolysis . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.

Q. Q2: How can researchers characterize 3-Tert-butyl-2-cyclopropoxybenzamide using spectroscopic and chromatographic methods?

A2:

  • NMR : 1^1H and 13^13C NMR identify tert-butyl (δ ~1.3 ppm for 1^1H; δ ~28–32 ppm for 13^13C) and cyclopropane protons (δ ~0.5–1.0 ppm, multiplet patterns).
  • IR : Amide C=O stretch (~1650 cm1^{-1}) and ether C-O (~1250 cm1^{-1}).
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradients) coupled with ESI-MS confirm molecular ion peaks (e.g., [M+H]+^+ at m/z calculated from molecular formula).
    Retention times and fragmentation patterns distinguish impurities like unreacted tert-butylamine .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported bioactivity data for 3-Tert-butyl-2-cyclopropoxybenzamide across different assays?

A3: Contradictions often arise from assay-specific variables:

  • Cellular vs. cell-free systems : Membrane permeability differences (logP ~2.5–3.0) may reduce intracellular efficacy.
  • Buffer conditions : pH-dependent solubility (pKa ~9–10 for the amide group) affects ligand-receptor binding in kinase inhibition assays.
  • Control experiments : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to validate target engagement .

Q. Q4: What computational strategies are effective for modeling the conformational flexibility of 3-Tert-butyl-2-cyclopropoxybenzamide in ligand-receptor interactions?

A4:

  • Molecular Dynamics (MD) : Simulate cyclopropane ring strain and tert-butyl steric effects on binding pocket occupancy (e.g., using AMBER or GROMACS).
  • Docking studies : Employ flexible docking algorithms (e.g., AutoDock Vina) with explicit water molecules to account for hydrogen bonding with the amide group.
  • QM/MM : Hybrid quantum mechanics/molecular mechanics models predict electronic interactions at active sites (e.g., π-stacking with aromatic residues) .

Q. Q5: How should researchers design stability studies for 3-Tert-butyl-2-cyclopropoxybenzamide under varying storage conditions?

A5:

  • Temperature : Accelerated degradation studies (40°C, 75% RH) with HPLC monitoring for hydrolysis products (e.g., cyclopropanol derivatives).
  • Light sensitivity : UV-Vis spectroscopy (λ 250–300 nm) tracks photodegradation; store in amber vials under inert gas (N2_2).
  • pH stability : Assess degradation kinetics in buffered solutions (pH 1–13) to identify labile functional groups .

Safety and Compliance

Q. Q6: What safety protocols are critical when handling 3-Tert-butyl-2-cyclopropoxybenzamide in laboratory settings?

A6:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and synthesis steps due to potential dust inhalation.
  • Waste disposal : Segregate organic waste (halogen-free solvents) and incinerate via licensed facilities to avoid environmental release .

Q. Q7: How can researchers mitigate batch-to-batch variability in 3-Tert-butyl-2-cyclopropoxybenzamide synthesis?

A7:

  • Quality control : Implement in-process checks (e.g., TLC at intermediate stages) and standardize starting material purity (>98%).
  • Reaction monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate at consistent conversion rates.
  • Crystallization optimization : Control cooling rates (±1°C/min) and solvent ratios to ensure uniform crystal morphology .

Methodological Frameworks

Q. Q8: How to structure a research paper on 3-Tert-butyl-2-cyclopropoxybenzamide to align with academic writing standards?

A8: Follow the IMRaD (Introduction, Methods, Results, Discussion) format:

  • Introduction : Highlight gaps in benzamide-based therapeutics and rationale for studying tert-butyl/cyclopropyl substituents.
  • Methods : Detail synthetic protocols, characterization parameters, and statistical analyses (e.g., ANOVA for bioactivity data).
  • Results : Use tables to compare yields, spectroscopic data, and bioactivity IC50_{50} values.
  • Discussion : Address mechanistic hypotheses (e.g., steric effects of tert-butyl on target binding) and limitations (e.g., solubility issues) .

Q. Q9: What statistical approaches are appropriate for analyzing dose-response data in pharmacological studies of this compound?

A9:

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate EC50_{50}/IC50_{50} values (95% confidence intervals).
  • Outlier detection : Use Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points.
  • Multiplicity correction : Apply Bonferroni or Benjamini-Hochberg adjustments for pairwise comparisons across concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.